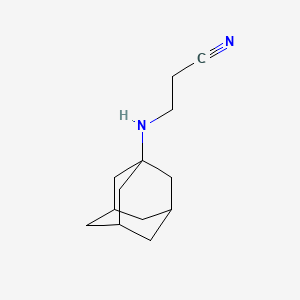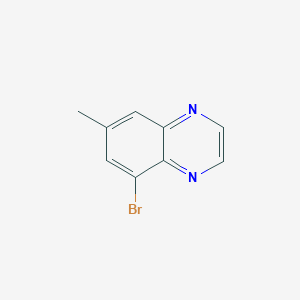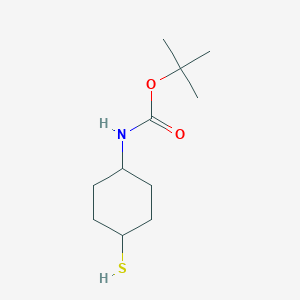
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is a chiral organic compound with two fluorine atoms and two hydroxyl groups attached to a cyclopentane ring The compound’s stereochemistry is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Mecanismo De Acción
Target of Action
The primary targets of “rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol, trans” are currently unknown. The compound’s structure is similar to other cyclopropyl and cyclopentyl compounds, which have been found to interact with various targets . .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Given the compound’s structural features, it might be involved in lipid metabolism, similar to other cyclopropyl and cyclopentyl compounds . .
Result of Action
It is possible that the compound could have antiproliferative effects on certain types of cells, similar to other cyclopropyl and cyclopentyl compounds . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-4,4-Difluorocyclopentane-1,2-diol typically involves the use of starting materials such as cyclopentane derivatives. One common method involves the dihydroxylation of 4,4-difluorocyclopentene using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium borohydride (NaBH4) to yield the desired diol. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (NaOCH3, KOtBu). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentane derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1,2-Diphenylethane-1,2-diol
- (1S,2S)-1,2-Diphenylethane-1,2-diol
- (1R,2R)-1,2-Diaminocyclohexane
Uniqueness
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is unique due to the presence of both fluorine atoms and hydroxyl groups on the cyclopentane ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the compound’s chiral nature enhances its potential for use in asymmetric synthesis and chiral recognition applications .
Propiedades
Número CAS |
1903430-05-6 |
|---|---|
Fórmula molecular |
C5H8F2O2 |
Peso molecular |
138.11 g/mol |
Nombre IUPAC |
(1S,2S)-4,4-difluorocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-3(8)4(9)2-5/h3-4,8-9H,1-2H2/t3-,4-/m0/s1 |
Clave InChI |
RQJNPJXCMOLSSC-IMJSIDKUSA-N |
SMILES |
C1C(C(CC1(F)F)O)O |
SMILES isomérico |
C1[C@@H]([C@H](CC1(F)F)O)O |
SMILES canónico |
C1C(C(CC1(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B6598708.png)
![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)



![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)




![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)
